molecular formula C10H11NO3S B6144742 2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid CAS No. 1308650-35-2

2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid

Cat. No.: B6144742
CAS No.: 1308650-35-2
M. Wt: 225.27 g/mol
InChI Key: XVNIHLWEQXHXPC-UHFFFAOYSA-N
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Description

2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid is an organic compound that has garnered significant attention in scientific research due to its unique chemical structure and properties

Properties

IUPAC Name

2-(4-oxo-7,8-dihydro-6H-thieno[3,2-c]azepin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9(13)6-11-4-1-2-8-7(10(11)14)3-5-15-8/h3,5H,1-2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNIHLWEQXHXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)N(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and azepine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality. The industrial synthesis also emphasizes safety and environmental considerations to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid include other thienoazepine derivatives and acetic acid analogs. These compounds share structural similarities but may differ in their functional groups or substituents .

Uniqueness

The uniqueness of this compound lies in its specific combination of the thienoazepine ring and acetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.

The compound is characterized by its unique thieno[3,2-c]azepin structure. The synthesis typically involves multi-step organic reactions, including cyclization of thieno and azepine precursors under controlled conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve high yields and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antioxidant Activity

The compound has shown potential as a free radical scavenger. Studies have demonstrated its ability to inhibit lipid peroxidation and reduce oxidative stress in cellular models.

2. Anti-inflammatory Effects

In vitro studies suggest that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This inhibition may lead to reduced production of pro-inflammatory mediators .

3. Anticancer Properties

Preliminary investigations have indicated that this compound can induce apoptosis in various cancer cell lines. For instance, cytotoxicity assays revealed significant activity against MCF-7 breast cancer cells with IC50 values indicating effective growth inhibition .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Molecular Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds with active site residues of target enzymes, enhancing its inhibitory effects .

Data Summary

Below is a summary table of key findings related to the biological activity of this compound:

Biological ActivityMethodologyKey Findings
AntioxidantLipid peroxidation assaySignificant reduction in oxidative stress
Anti-inflammatoryCOX enzyme inhibition assayInhibition of COX-1 and COX-2
AnticancerCytotoxicity assaysIC50 values against MCF-7: ~10 µM

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH radical scavenging assays and found that the compound exhibited a strong scavenging effect comparable to standard antioxidants.
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant decrease in paw edema compared to controls.
  • Cancer Cell Line Evaluation : The compound was tested on various cancer cell lines including MCF-7 and HCT116. Results indicated that it effectively induced apoptosis through mitochondrial pathway activation.

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